molecular formula C38H54N8O8S B14217113 Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- CAS No. 573691-84-6

Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-

Cat. No.: B14217113
CAS No.: 573691-84-6
M. Wt: 783.0 g/mol
InChI Key: AYIFWJNVRBPKCQ-PHDILBGCSA-N
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Description

Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is a peptide compound with a complex structure. It is composed of several amino acids, including glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine. This compound is often used as an intermediate in the synthesis of larger peptides and proteins, and it plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Activation: The next amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Repetition: Steps 2-4 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Carbodiimides like EDC or DCC for peptide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of larger peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the production of peptide-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in signaling pathways or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-leucyl-
  • Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-isoleucyl-
  • Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-alanyl-

Uniqueness

Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine allows it to participate in unique interactions and reactions that similar compounds may not exhibit.

Properties

CAS No.

573691-84-6

Molecular Formula

C38H54N8O8S

Molecular Weight

783.0 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C38H54N8O8S/c1-22(2)33(38(54)42-21-32(48)49)46-36(52)30(15-17-55-3)44-37(53)31(18-23-11-13-25(47)14-12-23)45-35(51)29(10-6-7-16-39)43-34(50)27(40)19-24-20-41-28-9-5-4-8-26(24)28/h4-5,8-9,11-14,20,22,27,29-31,33,41,47H,6-7,10,15-19,21,39-40H2,1-3H3,(H,42,54)(H,43,50)(H,44,53)(H,45,51)(H,46,52)(H,48,49)/t27-,29-,30-,31-,33-/m0/s1

InChI Key

AYIFWJNVRBPKCQ-PHDILBGCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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